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Compound of Interest

Compound Name: 1-Dodecylimidazole

Cat. No.: B043717

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
dodecylimidazole (C15H28N2, Molar Mass: 236.40 g/mol ), a key intermediate in the
synthesis of various functionalized materials and potential pharmaceutical agents. The
following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1-dodecylimidazole are summarized in the tables
below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1-Dodecylimidazole
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.5 S 1H H-2 (imidazole ring)
7.1 brs 1H H-4 (imidazole ring)
6.95 brs 1H H-5 (imidazole ring)
3.95 t, J=7 Hz 2H N-CH2-(CH2)10-CH3
N-CH2-CHz-(CHz)o-
1.85 m 2H
CHs
1.3 S 18H N-(CHz)2-(CHz2)9-CH3
1.0 m 3H N-(CHz)11-CHs

Table 2: Estimated 3C NMR Spectroscopic Data for 1-Dodecylimidazole

Note: The following chemical shifts are estimated based on data from structurally related N-

alkylimidazoles and 1,3-dialkylimidazolium salts. Actual experimental values may vary slightly.
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Chemical Shift (6) ppm

Assignment

~137 C-2 (imidazole ring)
~129 C-4 (imidazole ring)
~121 C-5 (imidazole ring)
~49 N-CH2-(CH2)10-CHs
~31.9 Alkyl Chain CH:z
~29.6 Alkyl Chain CH:2
~29.5 Alkyl Chain CH:2
~29.3 Alkyl Chain CH:z
~28.9 Alkyl Chain CH:2
~26.5 Alkyl Chain CH:2
~22.7 Alkyl Chain CH:2
~14.1 -CHs

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 1-Dodecylimidazole

Wavenumber (cm—?) Intensity Assignment

3100 - 3000 Medium =C-H stretch (imidazole ring)
2955 - 2845 Strong C-H stretch (alkyl chain)
~1670 Medium C=N stretch (imidazole ring)
~1500 Medium C=C stretch (imidazole ring)
1470 - 1450 Medium C-H bend (alkyl chain)

1380 - 1370 Medium C-H bend (alkyl chain)

1300 - 1000 Medium to Strong C-N stretch
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Dodecylimidazole

miz Predicted Fragment lon
236 [M]* (Molecular lon)

153 [M - CeHas]*

139 [M - C7Has]*

125 [M - CeHa7]*

111 [M - CoH1o]*

97 [M - C1oH21]*

83 [M - C11H23]*

68 [Imidazole]*

Experimental Protocols
Synthesis of 1-Dodecylimidazole

A stirred mixture of 9.96 g of dodecyl bromide (40 mmol), 5.44 g of imidazole (80 mmol), 100 ml
of 0.97N NaOH (97 mmol), 100 ml of benzene, and 336 mg of Aliquat 336 (1 mmol;
methyltricaprylylammonium chloride) was refluxed for 23 hours. The benzene layer was
separated, washed with brine containing a small amount of NaOH, and then evaporated. The
resulting residue was purified by flash chromatography on 150 g of silica gel using a 1:1
mixture of CH2Clz2 and EtOAc as the eluent (Rf 0.35). This afforded 7.48 g of the product, which
was further purified by distillation at approximately 0.5 Torr (boiling point 144°C) to yield 6.97 g
(74%) of pure 1-dodecylimidazole.

Spectroscopic Analysis

NMR Spectroscopy H and 3C NMR spectra were recorded on a standard NMR spectrometer

(e.g., 300 or 500 MHz). The sample was prepared by dissolving approximately 10-20 mg of 1-

dodecylimidazole in a deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-
de (DMSO-ds). Tetramethylsilane (TMS) was used as an internal standard (0O ppm).
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IR Spectroscopy The infrared spectrum was obtained using a Fourier-transform infrared (FTIR)
spectrometer. A thin film of the neat liquid 1-dodecylimidazole was placed between two
potassium bromide (KBr) plates for analysis. The spectrum was recorded in the range of 4000-
400 cm™1.

Mass Spectrometry Mass spectrometric analysis was performed using a mass spectrometer
with an electron ionization (EI) source. A dilute solution of 1-dodecylimidazole in a volatile
organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The
mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Visualizations
Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of 1-dodecylimidazole is depicted

below.
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Caption: Workflow for the synthesis and spectroscopic characterization of 1-
Dodecylimidazole.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Dodecylimidazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043717#spectroscopic-data-nmr-ir-mass-spec-of-1-
dodecylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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